3,4,5-Trimethoxybenzaldehyde
Overview
Description
3,4,5-Trimethoxybenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is a light yellow solid with the chemical formula C10H12O4 and a molar mass of 196.20 g/mol . This compound is slightly soluble in water and more soluble in organic solvents such as methanol . It is used as an intermediate in the synthesis of various pharmaceutical drugs, including trimethoprim, cintriamide, roletamide, trimethoquinol, and trimazosin .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical . It is used as an intermediate in the synthesis of various pharmaceutical drugs . One of the primary targets of this compound is the synthesis of trimethoprim , a drug used to treat bacterial infections .
Mode of Action
It is known to be a key intermediate in the synthesis of trimethoprim . Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides . This disrupts bacterial DNA synthesis and leads to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an intermediate in the synthesis of pharmaceutical drugs . For instance, in the synthesis of trimethoprim, it contributes to the inhibition of the DHFR enzyme, disrupting the synthesis of purine and pyrimidine nucleotides and leading to bacterial cell death .
Result of Action
As an intermediate in drug synthesis, the result of the action of this compound is seen in the effects of the drugs it helps produce. For instance, in the case of trimethoprim, the result is the inhibition of bacterial DNA synthesis, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water and more soluble in methanol . This solubility can affect its availability and stability in different environments. Furthermore, it is recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions can also influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxybenzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It acts as an inhibitor for cytochrome P450 enzymes, which are crucial in metabolizing drugs and other compounds . By binding to these enzymes, this compound disrupts their proper functioning, leading to metabolic inhibition. Additionally, it demonstrates antioxidant properties by scavenging free radicals, thereby safeguarding cells from potential damage .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting specific enzymes, leading to metabolic inhibition . This compound also exhibits antioxidant properties, which help protect cells from oxidative stress and potential damage caused by free radicals . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, although detailed studies on these aspects are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By acting as an inhibitor for cytochrome P450 enzymes, it disrupts their normal function, leading to metabolic inhibition . This compound also demonstrates antioxidant properties by scavenging free radicals, which helps protect cells from oxidative damage
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on the temporal effects of this compound are limited, it is known that the compound can degrade over time, potentially affecting its efficacy and impact on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and enzyme inhibition . At higher doses, it may cause toxic or adverse effects, including potential damage to cells and tissues
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to drug metabolism. It acts as an inhibitor for cytochrome P450 enzymes, which play a crucial role in metabolizing drugs and other compounds By inhibiting these enzymes, this compound can affect metabolic flux and alter metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments Its localization and accumulation within specific tissues or organs may depend on factors such as binding affinity and transport mechanisms
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications
Preparation Methods
Laboratory Scale:
From Vanillin: One common method involves the synthesis of 3,4,5-Trimethoxybenzaldehyde from vanillin.
From Eudesmic Acid’s Acyl Chloride: Another method involves the reduction of Eudesmic acid’s acyl chloride via the Rosenmund reduction.
Industrial Scale:
Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to a primary alcohol using hydrogen gas (H₂) in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxoethanoic acid, hydrochloric acid, urotropine, and organic acids . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl chlorides .
Scientific Research Applications
3,4,5-Trimethoxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various pharmaceutical drugs and psychedelic phenethylamines
Medicine: It is a key intermediate in the synthesis of trimethoprim, which is used as an antibacterial agent.
Industry: this compound is used in the production of plastic additives and other industrial chemicals.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde:
3,4,5-Trimethoxybenzyl Alcohol: This compound is a reduced form of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a versatile intermediate in the synthesis of various pharmaceutical and industrial compounds .
Properties
IUPAC Name |
3,4,5-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058948 | |
Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
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Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow flakes; [Sigma-Aldrich MSDS] | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
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Vapor Pressure |
0.00113 [mmHg] | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
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CAS No. |
86-81-7 | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4,5-Trimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086817 | |
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Record name | 86-81-7 | |
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Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
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Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
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Record name | 3,4,5-trimethoxybenzaldehyde | |
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Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3,4,5-Trimethoxybenzaldehyde?
A1: this compound can be synthesized from various starting materials, including:
- p-Cresol: This method involves bromination, hydrolysis, methoxylation, and methylation steps. [, , ]
- Vanillin: This approach utilizes bromination of vanillin followed by methoxylation and methylation. [, ]
- 3,4,5-Trimethoxytoluene: This method involves selective liquid-phase oxidation. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H12O4, and its molecular weight is 196.20 g/mol.
Q3: How is the structure of this compound confirmed?
A3: Various spectroscopic techniques are used to confirm the structure, including:
- IR Spectroscopy: Provides information about functional groups, especially the characteristic peaks for aldehyde C=O and aromatic C=C bonds. []
- NMR Spectroscopy (1H and 13C): Confirms the presence and arrangement of hydrogen and carbon atoms in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, supporting the proposed structure. [, , , ]
Q4: What are some key reactions this compound undergoes in organic synthesis?
A4: this compound serves as a versatile substrate in various reactions, including:
- Knoevenagel Condensation: Reacts with active methylene compounds like diethyl malonate to form α,β-unsaturated esters. []
- Dichlorocarbene Reaction: Reacts with chloroform in the presence of a base to yield 3,4,5-trimethoxymandelic acid. []
- Reductive Electrophilic Substitution: Allows for regioselective replacement of the 4-methoxy group with various electrophiles. [, ]
- Perkin Reaction: Reacts with arylacetic acids to form cinnamic acid derivatives. []
- Schiff Base Formation: Reacts with primary amines to form Schiff bases, which can be further modified. [, , ]
- Cycloaddition Reactions: Participates in [3+2] cycloadditions with carbonyl ylides and [2+2+2] cycloadditions with alkynes. [, , ]
Q5: Are there any notable regioselective transformations involving this compound?
A5: Yes, the 4-methoxy group of this compound can be regioselectively removed or replaced under reductive electron-transfer conditions, providing access to 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. [] This selectivity is valuable in synthesizing specific isomers.
Q6: What are the main applications of this compound?
A6: this compound is a crucial intermediate in the synthesis of:
- Pharmaceuticals: Used to prepare drugs like trimethoprim (an antibacterial synergist) and mivacurium chloride (a muscle relaxant). [, ]
- Natural Product Analogues: Serves as a starting point for synthesizing various natural products, including allocolchicine (a cytotoxic agent) and eupomatilone-6 (an antitumor agent). [, , ]
- Other Biologically Active Compounds: Used to synthesize compounds with antifungal, antimicrobial, and plant growth retardant activities. [, , , , ]
Q7: Has this compound been investigated for its own biological activity?
A7: While this compound is primarily used as a synthetic intermediate, some studies have explored its biological properties. For instance, its thiosemicarbazone derivative exhibited fungicidal activity against various fungal strains. []
Q8: How does the structure of this compound relate to its activity?
A8: The three methoxy groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and potential interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent and selective derivatives.
Q9: Are there any environmental concerns associated with this compound?
A9: While there is limited information on the specific environmental impact of this compound, research has explored methods for recovering sodium bromide from industrial wastewater generated during its production, highlighting the importance of waste management and recycling. []
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